Bis(2-mercaptoethyl) succinate chemical structure and IUPAC name
Bis(2-mercaptoethyl) succinate chemical structure and IUPAC name
Functional Architecture, Synthesis & Applications in Soft Matter Engineering
Molecular Architecture & Nomenclature
Bis(2-mercaptoethyl) succinate represents a critical class of homobifunctional dithiol crosslinkers . Unlike its ether or sulfide analogs (e.g., 2,2'-thiodiethanethiol), this molecule incorporates a succinate core, introducing hydrolytically labile ester linkages . This structural feature renders it indispensable for designing biodegradable hydrogels and transient drug delivery vehicles where controlled degradation is required.
1.1 Definitive Chemical Identification
| Attribute | Specification |
| IUPAC Name | Bis(2-sulfanylethyl) butanedioate |
| Common Synonyms | Succinic acid bis(2-mercaptoethyl) ester; BMES (ambiguous - often refers to sulfide); Di(2-mercaptoethyl) succinate |
| CAS Registry Number | 60642-67-3 |
| Molecular Formula | C₈H₁₄O₄S₂ |
| Molecular Weight | 238.33 g/mol |
| SMILES | C(COC(=O)CCC(=O)OCCS)S |
1.2 Structural Analysis
The molecule consists of a central butanedioyl (succinyl) backbone flanked by two 2-mercaptoethyl groups.
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Reactive Termini: Two primary thiol (-SH) groups. These are highly nucleophilic (pKa ~8-9) and susceptible to oxidation.
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Labile Core: Two ester bonds. These provide sites for hydrolytic or enzymatic cleavage (e.g., by esterases), facilitating the breakdown of the crosslinker into non-toxic metabolites (succinic acid and 2-mercaptoethanol).
Synthetic Pathways & Purification[3][4]
Editorial Note: While DCC/DMAP coupling is often cited for small scale, the acid-catalyzed Fischer esterification is preferred for scalability and atom economy, provided strict oxygen exclusion is maintained to prevent disulfide oligomerization.
2.1 Protocol: Acid-Catalyzed Azeotropic Esterification
Objective: Synthesize high-purity Bis(2-mercaptoethyl) succinate with minimal disulfide byproduct.
Reagents:
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Succinic Acid (1.0 eq)[1]
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2-Mercaptoethanol (2.5 eq, excess drives equilibrium)
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p-Toluenesulfonic acid (pTsOH) (0.05 eq, catalyst)
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Toluene (Solvent, forms azeotrope with water)
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Hydroquinone (Inhibitor, trace amount to prevent radical artifacts)
Step-by-Step Methodology:
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Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser. Connect the top of the condenser to an inert gas line (Argon or Nitrogen).
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Inerting: Purge the system with Argon for 15 minutes to remove atmospheric oxygen. Critical: Oxygen presence leads to irreversible disulfide polymerization.
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Charging: Under positive Argon flow, add Succinic Acid, 2-Mercaptoethanol, pTsOH, and Toluene.
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Reflux: Heat the mixture to reflux (~110°C). Water generated by the esterification will co-distill with toluene and collect in the Dean-Stark trap.
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Monitoring: Continue reflux until the theoretical volume of water is collected (approx. 3-5 hours).
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Workup:
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Cool to room temperature under Argon.
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Wash the organic phase with 5% NaHCO₃ (to remove acid catalyst and unreacted succinic acid) and then Brine.
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Dry over anhydrous MgSO₄.
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Purification: Concentrate under reduced pressure. If high purity is required for pharmaceutical applications, perform vacuum distillation (high vacuum required due to high boiling point) or flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Visualizing the Synthesis Logic:
Caption: Acid-catalyzed esterification pathway utilizing azeotropic water removal to drive equilibrium toward the diester.
Functional Reactivity Profile
The utility of Bis(2-mercaptoethyl) succinate lies in its dual-thiol functionality, enabling two primary reaction modes: Radical-Mediated Thiol-Ene Click and Michael Addition .
3.1 Thiol-Ene Photopolymerization
This is the dominant application. Under UV light with a photoinitiator (e.g., LAP or Irgacure), the thiol groups react rapidly with alkene-functionalized polymers (e.g., PEG-diacrylate, Gelatin Methacryloyl).
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Mechanism: Step-growth polymerization.
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Advantage: Insensitive to oxygen inhibition (unlike acrylate homopolymerization) and yields homogeneous networks with low shrinkage stress.
3.2 Michael-Type Addition
Under physiological conditions (pH 7.4), the thiolate anion attacks electron-deficient double bonds (e.g., maleimides, vinyl sulfones).
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Application: In situ gelling hydrogels for cell encapsulation. The reaction occurs spontaneously without UV light, protecting sensitive biological cargo.
Applications in Drug Development & Materials
4.1 Biodegradable Hydrogels
Unlike non-degradable crosslinkers (e.g., PEG-dithiol), Bis(2-mercaptoethyl) succinate introduces "break points" into the polymer network.
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Degradation Mechanism: Hydrolysis of the ester bonds.
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Result: The hydrogel network dissolves over time, releasing encapsulated drugs or allowing cell migration/proliferation.
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Toxicity: The degradation products, succinic acid (Krebs cycle intermediate) and 2-mercaptoethanol (metabolized/excreted), possess well-understood toxicity profiles compared to synthetic poly-acrylate fragments.
4.2 Radiolabeling Ligands (Tc-99m)
Dithiol ligands are classic chelators for Technetium-99m. The succinate backbone allows for the formation of neutral, lipophilic complexes (e.g., N₂S₂ type ligands) used in brain or heart perfusion imaging.
Crosslinking Logic Diagram:
Caption: Formation and degradation cycle of a hydrogel crosslinked with Bis(2-mercaptoethyl) succinate.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed.
| Technique | Expected Signal / Feature |
| ¹H-NMR (CDCl₃) | δ 1.6-1.7 ppm (t, -SH); δ 2.6-2.7 ppm (s, Succinate -CH₂-); δ 2.7-2.8 ppm (q, -CH₂-SH); δ 4.2 ppm (t, -CH₂-O-). |
| IR Spectroscopy | 1735 cm⁻¹ (Strong C=O stretch, Ester); 2550 cm⁻¹ (Weak S-H stretch). Absence of broad -OH stretch (3400 cm⁻¹) confirms esterification. |
| Mass Spectrometry | m/z 239.0 [M+H]⁺; Fragments at m/z 119 (cleavage of ester). |
References
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US Environmental Protection Agency (EPA). (2023).[2] Substance Details: Butanedioic acid, 1,4-bis(2-mercaptoethyl) ester.[2] Substance Registry Services. Link
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National Institutes of Health (NIH). (2025). Bis(2-mercaptoethyl) sulfide (Analog Comparison). PubChem Compound Summary. Link
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Hoyle, C. E., & Bowman, C. N. (2010). Thiol-Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. (Foundational mechanism for thiol-ester crosslinking). Link
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Vandewalle, S., et al. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems. Polymers. Link
